An In-depth Technical Guide to 1-Methoxy-3-(methoxymethyl)benzene
An In-depth Technical Guide to 1-Methoxy-3-(methoxymethyl)benzene
This guide serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development on the physical, spectroscopic, and chemical properties of 1-Methoxy-3-(methoxymethyl)benzene. It aims to provide not just data, but also field-proven insights into the interpretation and application of this information.
Introduction and Molecular Identity
1-Methoxy-3-(methoxymethyl)benzene, also known as 3-methoxybenzyl methyl ether, is an aromatic ether with the chemical formula C₉H₁₂O₂.[1] Its structure, featuring a benzene ring with a methoxy group and a methoxymethyl substituent at the meta positions, makes it a subject of interest in synthetic organic chemistry as a potential building block or intermediate. Understanding its precise physical and spectroscopic characteristics is crucial for its effective use in research and development.
This document collates available data, provides expert interpretation of expected analytical results, and outlines protocols relevant to its handling and characterization.
Molecular Structure Diagram
Caption: Molecular structure of 1-Methoxy-3-(methoxymethyl)benzene.
Part 1: Physicochemical Properties
Direct experimental data for the physical properties of 1-Methoxy-3-(methoxymethyl)benzene (CAS: 1515-82-8) are not extensively reported in publicly available literature. The data presented below includes key identifiers and computed properties from reliable databases, alongside experimental data for the closely related isomer, 1-Methoxy-4-(methoxymethyl)benzene (CAS: 1515-81-7), for estimation and comparison.
| Property | Value for 1-Methoxy-3-(methoxymethyl)benzene | Source | Value for para-isomer (1-Methoxy-4-(methoxymethyl)benzene) | Source |
| CAS Number | 1515-82-8 | [1] | 1515-81-7 | [2] |
| Molecular Formula | C₉H₁₂O₂ | [1] | C₉H₁₂O₂ | [2] |
| Molecular Weight | 152.19 g/mol | [1] | 152.19 g/mol | [2] |
| Appearance | Colorless liquid (inferred) | - | - | - |
| Boiling Point | Not available | - | 47-50 °C at 0.0015 Torr | [2] |
| Density | Not available | - | 1.026 g/cm³ at 20 °C | [2] |
| Refractive Index (n²⁰/D) | Not available | - | Not available | - |
| XLogP3 (Computed) | 1.7 | [3] | - | - |
| Topological Polar Surface Area | 18.5 Ų | [3] | - | - |
| InChIKey | LARMPJBNGQZMOT-UHFFFAOYSA-N | [1] | RSOYRXBYZFBWFS-UHFFFAOYSA-N | [2] |
Expert Insight: The absence of a high melting point and the presence of two ether functionalities suggest that the compound is a liquid at standard temperature and pressure. Its boiling point is expected to be higher than that of simpler related compounds like 1-methoxy-3-methylbenzene (177 °C) due to the increased molecular weight and polarity.[4] Solubility is predicted to be high in common organic solvents like ethanol, ether, and dichloromethane, with low solubility in water.
Part 2: Spectroscopic and Analytical Profile
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Proton NMR): The proton NMR spectrum is the most direct method for confirming the arrangement of hydrogens in the molecule. For a spectrum recorded in CDCl₃, the following signals are predicted:
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Aromatic Protons (δ 6.8-7.3 ppm): The four protons on the benzene ring will appear in this region. Due to the meta-substitution pattern, they will form a complex multiplet system. The proton between the two substituents (at C2) is expected to be the most downfield, while the others will show characteristic splitting patterns.
-
Methylene Protons (-CH₂-) (δ ~4.5 ppm): The two protons of the methoxymethyl group's methylene bridge (-O-CH₂-Ar) are chemically equivalent and are expected to appear as a sharp singlet.
-
Aromatic Methoxy Protons (Ar-OCH₃) (δ ~3.8 ppm): The three protons of the methoxy group directly attached to the aromatic ring are expected to appear as a distinct singlet.
-
Aliphatic Methoxy Protons (-CH₂-OCH₃) (δ ~3.4 ppm): The three protons of the methoxymethyl group's terminal methyl are also a singlet, expected to be slightly upfield compared to the aromatic methoxy group.
¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum provides information on the carbon skeleton. Nine distinct signals are expected:
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Aromatic Carbons (δ 110-160 ppm): Six signals corresponding to the benzene ring carbons. The two carbons directly attached to oxygen atoms (C1 and C3) will be the most downfield (δ ~159 ppm and ~139 ppm, respectively). The other four aromatic carbons will appear in the δ 112-130 ppm range.
-
Methylene Carbon (-CH₂-) (δ ~74 ppm): The carbon of the methylene bridge.
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Aromatic Methoxy Carbon (Ar-OCH₃) (δ ~55 ppm): The carbon of the methoxy group on the ring.
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Aliphatic Methoxy Carbon (-CH₂-OCH₃) (δ ~58 ppm): The terminal methyl carbon of the methoxymethyl group.
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight and fragmentation pattern, which is a unique fingerprint of the molecule. Based on GC-MS data from the NIST Mass Spectrometry Data Center, the following key fragments are observed:[1]
-
Molecular Ion (M⁺) at m/z = 152: This peak confirms the molecular weight of the compound.[1]
-
Fragment at m/z = 121: This prominent peak corresponds to the loss of the methoxy group (-OCH₃) from the methylene bridge, forming a stable 3-methoxybenzyl cation.[1]
-
Fragment at m/z = 122: This likely arises from a rearrangement and loss of formaldehyde (CH₂O) from the molecular ion.[1]
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The predicted key absorption bands are:
-
~3050-3000 cm⁻¹: Aromatic C-H stretching.
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~2950-2850 cm⁻¹: Aliphatic C-H stretching from the methyl and methylene groups.
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~1600, 1585, 1490 cm⁻¹: C=C stretching vibrations characteristic of the aromatic ring.
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~1250-1200 cm⁻¹ (strong): Asymmetric C-O-C stretching of the aryl ether.
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~1150-1085 cm⁻¹ (strong): C-O-C stretching of the alkyl ether.
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~1040 cm⁻¹: Symmetric C-O-C stretching of the aryl ether.
Part 3: Synthesis and Reactivity Context
While a specific, optimized synthesis for 1-Methoxy-3-(methoxymethyl)benzene is not prominently published, its structure lends itself to well-established synthetic organic chemistry reactions. A plausible and efficient route is the Williamson ether synthesis .
Proposed Synthetic Pathway:
-
Starting Material: 3-Methoxybenzyl alcohol.
-
Deprotonation: The alcohol is treated with a strong base, such as sodium hydride (NaH), in an aprotic solvent like tetrahydrofuran (THF) to form the corresponding sodium alkoxide.
-
Nucleophilic Substitution: A methylating agent, such as methyl iodide (CH₃I) or dimethyl sulfate ((CH₃)₂SO₄), is added to the solution. The alkoxide acts as a nucleophile, displacing the iodide or sulfate group in an Sₙ2 reaction to form the desired ether product.
This method is generally high-yielding and provides a clean product after a standard aqueous workup and purification by column chromatography or distillation.
Part 4: Safety and Handling
| Hazard Consideration | Recommended Protocol |
| Contact | Avoid contact with eyes, skin, and clothing. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. |
| Inhalation | Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhaling vapors. |
| Ingestion | Do not ingest. Wash hands thoroughly after handling. |
| Flammability | Assumed to be a combustible liquid. Keep away from open flames, sparks, and other sources of ignition. |
| Disposal | Dispose of waste in accordance with local, state, and federal regulations for chemical waste. |
Part 5: Experimental Protocol Example
Determination of Refractive Index
The refractive index is a fundamental physical property that is highly sensitive to the purity of a liquid sample.[6] Its measurement is a standard procedure for quality control.
Objective: To accurately measure the refractive index of a liquid sample of 1-Methoxy-3-(methoxymethyl)benzene at a standard temperature (20°C) using the sodium D-line (589 nm).
Apparatus:
-
Abbe Refractometer
-
Constant temperature water bath circulator
-
Pasteur pipettes
-
Lint-free tissues
-
Calibration standard (e.g., distilled water or a certified refractive index standard)
-
Sample of 1-Methoxy-3-(methoxymethyl)benzene
Methodology:
-
Temperature Stabilization: Turn on the water bath circulator set to 20.0 ± 0.1°C and ensure water is flowing through both the illuminating and refracting prisms of the Abbe refractometer. Allow at least 15-20 minutes for the instrument to thermally equilibrate.
-
Calibration Check:
-
Open the prism assembly. Using a clean Pasteur pipette, place 2-3 drops of distilled water (n²⁰/D = 1.3330) onto the surface of the measuring prism.
-
Close the prism assembly securely.
-
Adjust the light source and mirror to achieve maximum illumination of the field of view.
-
Turn the coarse adjustment knob until the light/dark boundary appears in the eyepiece.
-
Turn the fine adjustment knob to bring the boundary exactly onto the crosshairs.
-
If the boundary appears colored (chromatic aberration), turn the dispersion compensator until the boundary is a sharp, black-and-white line.
-
Read the refractive index from the scale. If the reading is not within ±0.0002 of 1.3330, perform a calibration adjustment according to the manufacturer's instructions.
-
-
Sample Measurement:
-
Clean the prism surfaces thoroughly with ethanol or acetone followed by a soft, lint-free tissue.
-
Apply 2-3 drops of the 1-Methoxy-3-(methoxymethyl)benzene sample to the measuring prism and close the assembly.
-
Allow 1-2 minutes for the sample to reach thermal equilibrium.
-
Repeat steps 2c through 2f to measure the refractive index of the sample.
-
Record the refractive index value to four decimal places.
-
-
Replicates and Cleaning:
-
Perform at least three independent measurements, cleaning the prisms between each replicate.
-
Report the average of the consistent readings.
-
After the final measurement, thoroughly clean the prisms and shut down the instrument and water bath.
-
Experimental Workflow Diagram
Caption: Workflow for the determination of refractive index.
References
-
PubChem. 1-Methoxy-3-(methoxymethyl)benzene - Compound Summary (CID 11062558). National Center for Biotechnology Information. [Link]
-
Stenutz, R. 1-methoxy-3-methylbenzene. The Stenutz Pages. [Link]
-
Cheméo. Chemical Properties of (3-Methoxyphenyl) methanol, 2-methylbutyl ether. [Link]
- Ma, H., Chen, F., Wang, B., & He, Y. (2007). Simple and Effective Synthesis of Methoxymethyl Benzene and Its Application in Gasoline. Energy & Fuels, 21(6), 3493-3496.
-
CAS Common Chemistry. 1-Methoxy-4-(methoxymethyl)benzene. American Chemical Society. [Link]
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PubChem. 1-Methoxy-3-(methoxymethyl)benzene - Compound Summary (CID 11062558). National Center for Biotechnology Information. [Link]
-
The Good Scents Company. cumene. [Link]
- Taylor, R. (Ed.). (2002). Protective Groups in Organic Synthesis. Wiley-VCH.
-
U.S. Environmental Protection Agency. CompTox Chemicals Dashboard - 1-methoxy-3-(methoxymethyl)benzene. [Link]
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PubChem. 1-Methoxy-3-(methoxymethoxy)benzene - Compound Summary (CID 542621). National Center for Biotechnology Information. [Link]
-
NIST. Benzene, 1-methoxy-3-methyl-. NIST Chemistry WebBook. [Link]
-
MDPI. A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. [Link]
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PubMed. Refractive indices of common solvents and solutions at 1550 nm. [Link]
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Journal of Chemical and Pharmaceutical Research. Refractive index, density, molar refraction and polarizability constant of some 2,3‐dihydroquinazolin‐4(1H)‐one derivatives in dioxane at different concentrations and at 27° C. [Link]
Sources
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